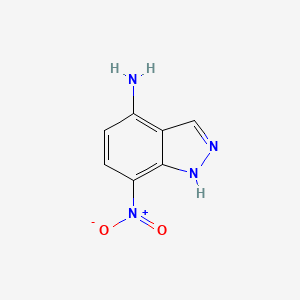

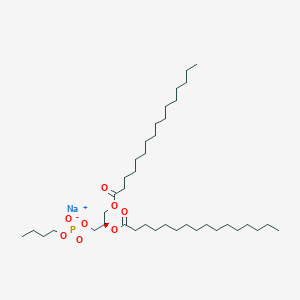

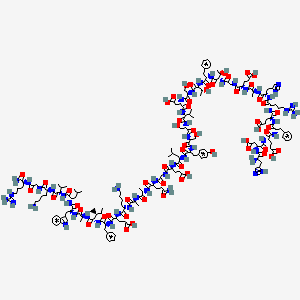

![molecular formula C39H74NO8P B6596551 2-azaniumylethyl [(2R)-3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] phosphate CAS No. 97281-51-1](/img/structure/B6596551.png)

2-azaniumylethyl [(2R)-3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] phosphate

Overview

Description

Mechanism of Action

Target of Action

1-16:0-2-18:2-Phosphatidylethanolamine (PE) is a class of phospholipids found in biological membranes . The primary target of PE is the Lysophosphatidic Acid Receptor 6 (LPAR6) . LPAR6 plays a crucial role in the regulation of cellular processes, including cell proliferation and survival .

Mode of Action

PE interacts with its target, LPAR6, through a strong binding mechanism . This interaction leads to the regulation of the PI3K-Akt signaling pathway . The PI3K-Akt pathway is a critical intracellular signaling pathway that is involved in regulating the cell cycle and is directly related to cellular quiescence, proliferation, cancer, and longevity .

Biochemical Pathways

PE is synthesized by the addition of cytidine diphosphate-ethanolamine to diglycerides, releasing cytidine monophosphate . It plays a key role in maintaining membrane fluidity, which is crucial for cellular processes . PE is involved in lipid metabolism, influencing synthesis and breakdown, and participates in autophagy, a process essential for cellular homeostasis .

Pharmacokinetics

The pharmacokinetics of PE involves its biosynthesis, distribution, metabolism, and excretion. It is formed biosynthetically by the action of a transferase, which exchanges a fatty acid from the sn-1 position of a phospholipid to the primary amine group of phosphatidylethanolamine . The distribution of PE is widespread, with high concentrations found in the nervous tissue and brain . The metabolism of PE is thought to be important in the heart

Result of Action

The interaction of PE with LPAR6 and the subsequent regulation of the PI3K-Akt signaling pathway can lead to a reduction in the consumption of adipose tissue in patients with cancer cachexia . This suggests that PE could potentially be used as a therapeutic agent to alleviate the symptoms of cachexia in cancer patients .

Action Environment

The action of PE can be influenced by various environmental factors. For instance, the concentration of PE in the Golgi apparatus is significantly higher compared to other vesicles containing very low-density lipoproteins . This suggests that the subcellular localization of PE could influence its action and efficacy.

Biochemical Analysis

Biochemical Properties

1-16:0-2-18:2-Phosphatidylethanolamine interacts with various enzymes and proteins within the cell. It is synthesized by the addition of cytidine diphosphate - ethanolamine to diglycerides, releasing cytidine monophosphate . S-Adenosyl methionine can subsequently methylate the amine of phosphatidylethanolamines to yield phosphatidylcholines . This compound plays a role in membrane fusion and in disassembly of the contractile ring during cytokinesis in cell division .

Cellular Effects

1-16:0-2-18:2-Phosphatidylethanolamine influences cell function by regulating cellular metabolism, oxidative stress, and inflammation . It is thought to regulate membrane curvature, playing a role in various cellular processes such as endocytosis and exocytosis .

Molecular Mechanism

At the molecular level, 1-16:0-2-18:2-Phosphatidylethanolamine exerts its effects through binding interactions with biomolecules and changes in gene expression . It is an important precursor, substrate, or donor in several biological pathways .

Metabolic Pathways

1-16:0-2-18:2-Phosphatidylethanolamine is involved in the CDP-ethanolamine pathway, a key metabolic pathway in cells . This pathway is responsible for the de novo synthesis of phosphatidylethanolamine .

Subcellular Localization

1-16:0-2-18:2-Phosphatidylethanolamine is localized in the inner leaflet of the plasma and mitochondrial membranes . It plays a particularly important role in these areas, contributing to the maintenance of cristae in the inner mitochondrial membrane .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphatidylethanolamine can be synthesized through various methods. One common approach involves the extraction from natural sources such as soybeans. The process typically includes solvent extraction, crystallization, and washing steps . The reaction conditions often involve the use of chloroform as a solvent and maintaining the temperature at -20°C to ensure stability .

Industrial Production Methods

Industrial production of phosphatidylethanolamine involves large-scale extraction from soybeans. The process includes solvent extraction, followed by purification steps such as crystallization and washing to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

Phosphatidylethanolamine undergoes various chemical reactions, including:

Oxidation: This reaction can occur under oxidative stress conditions, leading to the formation of oxidized phospholipids.

Reduction: Reduction reactions can convert oxidized phosphatidylethanolamine back to its reduced form.

Substitution: Substitution reactions can occur at the amino group, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The reactions typically occur under controlled conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include oxidized phosphatidylethanolamine, reduced phosphatidylethanolamine, and various substituted derivatives depending on the reagents used .

Scientific Research Applications

Phosphatidylethanolamine has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study membrane dynamics and interactions.

Biology: It plays a role in cell signaling, membrane fusion, and apoptosis.

Medicine: It is investigated for its potential therapeutic effects in neurodegenerative diseases and cancer.

Industry: It is used in the formulation of liposomes for drug delivery and as an emulsifier in food products.

Comparison with Similar Compounds

Phosphatidylethanolamine can be compared with other phospholipids such as phosphatidylcholine and phosphatidylserine:

Phosphatidylcholine: Similar in structure but contains a choline group instead of an ethanolamine group. It is more abundant in eukaryotic membranes.

Phosphatidylserine: Contains a serine group and is involved in cell signaling and apoptosis.

Uniqueness: Phosphatidylethanolamine is unique due to its role in membrane curvature and fusion processes.

Similar Compounds

- Phosphatidylcholine

- Phosphatidylserine

- Phosphatidylinositol

Properties

CAS No. |

97281-51-1 |

|---|---|

Molecular Formula |

C39H74NO8P |

Molecular Weight |

716.0 g/mol |

IUPAC Name |

2-azaniumylethyl (3-hexadecanoyloxy-2-octadeca-9,12-dienoyloxypropyl) phosphate |

InChI |

InChI=1S/C39H74NO8P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-39(42)48-37(36-47-49(43,44)46-34-33-40)35-45-38(41)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h11,13,17-18,37H,3-10,12,14-16,19-36,40H2,1-2H3,(H,43,44) |

InChI Key |

HBZNVZIRJWODIB-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCC=CCC=CCCCCC |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCC=CCC=CCCCCC |

physical_description |

Solid |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

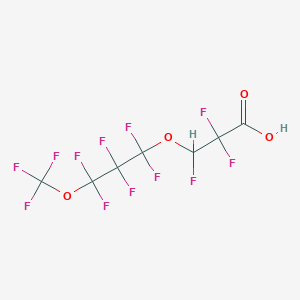

![4-[(2-acetylphenyl)carbamoyl]butanoicacid](/img/structure/B6596483.png)

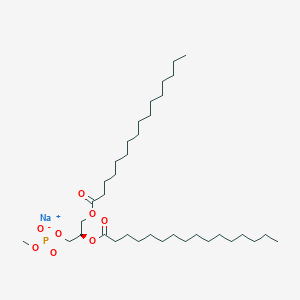

![4-[(4-Bromophenyl)methoxy]-3-ethoxybenzoic acid](/img/structure/B6596518.png)

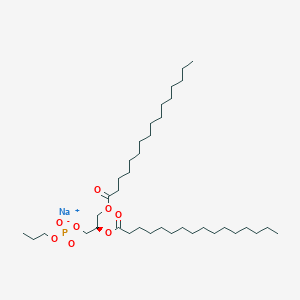

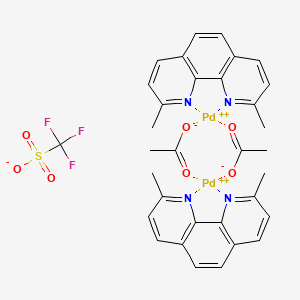

![S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-hydroxy-2-methylpropanethioate](/img/structure/B6596572.png)

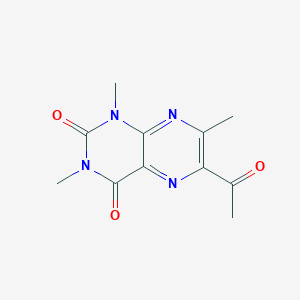

![Benzo[g]quinazoline-2,4(1H,3H)-dione](/img/structure/B6596580.png)